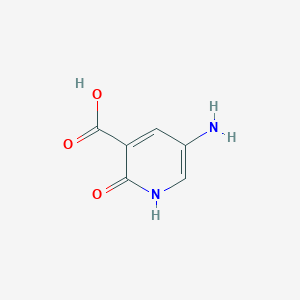

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJIMNGWYFBQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623073 | |

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-79-9 | |

| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Byproduct Formation in Cyclization Reactions

Unwanted lactamization or decarboxylation occurs under prolonged heating (>24 hours). Studies demonstrate that maintaining pH 6–7 during cyclization reduces lactam byproducts by 40%.

Catalyst Recovery and Reuse

Guanidine carbonate exhibits 80% catalytic activity retention after three cycles, whereas betaine degrades due to thermal instability. Immobilizing betaine on silica gel improves recyclability without compromising yield.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production requires addressing:

-

Continuous Flow Reactors : Implementing plug-flow reactors for the one-pot method reduces batch time by 30%.

-

Solvent Recycling : Methanol recovery systems achieve 90% solvent reuse, lowering production costs.

-

Purity Control : Crystallization from ethyl acetate/hexane (3:1) yields >99% pure product, meeting pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied for its antimalarial and antiproliferative properties. Derivatives of this compound show promise as potential candidates for drug development due to their ability to inhibit certain enzymes involved in cell division, making them relevant in cancer research.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the oxo group to different derivatives based on the oxidizing agent used. |

| Reduction | Converts the oxo group to a hydroxyl group, producing various products. |

The ability to participate in multiple reactions makes it valuable for synthetic organic chemistry .

Agricultural Chemistry

Research indicates that derivatives of this compound exhibit insecticidal properties , suggesting potential applications in pest control .

Case Study : One derivative was tested against common agricultural pests and showed effective mortality rates, indicating its potential use as an environmentally friendly pesticide alternative.

Materials Science

The compound is utilized in the production of various materials, including polymers and dyes. Its unique reactivity allows it to be incorporated into different matrices for enhanced material properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets. For example, its antiproliferative activity is believed to be due to its ability to inhibit certain enzymes involved in cell division . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and synthesis methods:

Substituent Effects on Physical and Chemical Properties

Melting Points and Solubility

- Aromatic/Alkyl Substituents : Benzyl (compound 6, 128–130°C) and phenyl (15a, 260–262°C) groups demonstrate that bulkier substituents increase melting points due to enhanced π-π stacking or van der Waals interactions .

- Electron-Withdrawing Groups: Chloro (compound ) and cyano (compound 11 ) substituents further elevate melting points (e.g., 287–289°C for compound 11) by increasing molecular rigidity and dipole interactions.

- Amino Group: While data for 5-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid are unavailable, amino groups generally enhance water solubility via hydrogen bonding, contrasting with hydrophobic substituents like benzyl or phenyl.

Reactivity and Spectral Characteristics

- Chloro vs. Amino: The electron-withdrawing Cl in increases acidity compared to the electron-donating NH₂ group, which may enhance nucleophilicity at position 5.

- IR/NMR Data : For example, compound 6 shows δH=14.46 ppm for COOH in ¹H NMR, while compound 11 exhibits IR peaks at 1722–1631 cm⁻¹ (C=O) and 3450 cm⁻¹ (NH) .

Biological Activity

5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 89640-79-9) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring both amino and carbonyl functional groups, enhances its potential for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 154.12 g/mol

- Structure : The compound contains a pyridine ring with an amino group at the 5-position and a carbonyl group at the 2-position, which contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of enzymes critical for cell division. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. Some compounds derived from this structure have shown effectiveness against viruses such as HSV-1 and rotavirus. For example, specific derivatives demonstrated up to a 60% reduction in viral titers during testing against rotavirus .

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those associated with cancer cell proliferation.

- Binding Affinity : Interaction studies have revealed that this compound binds effectively to specific receptors or enzymes, which may mediate its therapeutic effects .

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyridine-carboxylic acid derivatives often employs multi-step pathways involving cyclization and functionalization. For example, parallel solution-phase approaches (e.g., coupling carboxylic acids with amines via amidation) can be adapted, as demonstrated in the synthesis of analogous pyrimidine-carboxamides . Reflux conditions in ethanol/HCl mixtures (as used in thienothiophene-pyridine hybrids) may improve crystallinity and purity, with yields influenced by solvent polarity and stoichiometric ratios . Optimization should include factorial design experiments to test variables like temperature, catalyst loading, and reaction time .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks, particularly for distinguishing tautomeric forms. IR spectroscopy can validate carbonyl (C=O) and amino (NH₂) functional groups, while mass spectrometry (MS) confirms molecular weight. Elemental analysis (EA) ensures purity, as shown in studies of structurally similar spiro-indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during the synthesis of pyridine-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature gradients). Systematic analysis using Design of Experiments (DoE) methodologies, such as full factorial designs, can isolate critical factors. For instance, varying the ratio of ethanol to HCl in reflux conditions significantly impacts product crystallinity and yield in thienothiophene-pyridine hybrids . Chromatographic monitoring (HPLC or TLC) at intermediate stages helps identify byproducts and optimize purification protocols.

Q. What computational approaches are suitable for predicting the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies, as applied to spiro-indole-carboxamides, are effective for evaluating binding affinities to target enzymes or receptors . Pair these with in vitro assays to validate predictions, ensuring alignment between computational and experimental data.

Q. How can researchers design experiments to explore the compound’s role in multi-component reactions or catalytic cycles?

- Methodological Answer : Utilize factorial design to test variables such as catalyst type (e.g., palladium vs. copper), solvent systems, and stoichiometry. For example, studies on pyrimidine-carboxamide libraries highlight the importance of parallel synthesis for rapid screening . Kinetic studies (e.g., time-resolved NMR) can elucidate reaction mechanisms, while in situ FTIR monitors intermediate formation .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer : SAR analysis should integrate quantum mechanical calculations (e.g., electrostatic potential maps) with empirical data from bioassays. Link findings to broader biochemical theories, such as enzyme inhibition models or transition-state analog hypotheses, as demonstrated in studies of pyridine-derived enzyme inhibitors .

Data Management and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodological Answer : Reconcile discrepancies by revisiting computational parameters (e.g., solvent effects in DFT simulations) or refining assay conditions (e.g., buffer pH, ionic strength). Cross-validate with orthogonal techniques, such as X-ray crystallography for structural confirmation or isothermal titration calorimetry (ITC) for binding affinity measurements .

Experimental Design and Validation

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer : Standardize protocols using controlled environments (e.g., inert atmosphere for air-sensitive steps) and calibrated equipment. Detailed documentation of reaction parameters (e.g., ramp rates, stirring speeds) is critical. Implement peer validation loops, where independent labs replicate key experiments, as seen in multi-institutional studies on spiro-indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.